molecular formula C9H13ClN2O2 B1376066 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride CAS No. 1376378-65-2

1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride

Cat. No.: B1376066
CAS No.: 1376378-65-2
M. Wt: 216.66 g/mol
InChI Key: ZYPQFUQEUKGUPD-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride typically involves the nitration of 4-methylacetophenone followed by reductive amination. The nitration process introduces the nitro group into the aromatic ring, and the subsequent reduction converts the nitro group to an amine. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 1-(4-Methyl-3-aminophenyl)ethan-1-amine.

    Substitution: Various N-substituted derivatives.

    Oxidation: 1-(4-Methyl-3-nitrophenyl)acetic acid.

Scientific Research Applications

1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride is used in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

  • 1-(4-Nitrophenyl)ethan-1-amine hydrochloride
  • 1-(3-Methyl-4-nitrophenyl)ethan-1-amine hydrochloride
  • 1-(4-Methyl-2-nitrophenyl)ethan-1-amine hydrochloride

Uniqueness: 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11(12)13;/h3-5,7H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPQFUQEUKGUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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